Product packaging for (5-nitrothiophen-3-yl)methanol(Cat. No.:CAS No. 773869-37-7)

(5-nitrothiophen-3-yl)methanol

Cat. No.: B6166676
CAS No.: 773869-37-7
M. Wt: 159.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-Nitrothiophen-3-yl)methanol (CAS 773869-37-7) is a nitrothiophene derivative with the molecular formula C 5 H 5 NO 3 S and a molecular weight of 159.16 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The nitro group and the hydroxymethyl group on the thiophene ring provide distinct sites for chemical modification, enabling researchers to develop a wide array of functional molecules. Nitrothiophene scaffolds are of significant interest in antibacterial and antituberculosis drug discovery . Research indicates that such nitroaromatic compounds can act as prodrugs, activated by bacterial nitroreductase enzymes (such as the deazaflavin-dependent nitroreductase Ddn in Mycobacterium tuberculosis ), leading to the generation of bioactive metabolites that disrupt bacterial cellular processes . The mechanism is associated with the electron-accepting capacity of the nitro group, and studies on similar compounds have shown promising activity against M. tuberculosis H37Rv . Furthermore, structurally related nitrothiophene compounds have been investigated for their role in inhibiting bacterial two-component signal transduction systems (TCSs) by targeting the conserved histidine kinase ATP-binding domain, a strategy aimed at overcoming multi-drug resistance . Beyond anti-infective research, nitrothiophene derivatives have also been explored as inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases . This compound is intended for research purposes as a key synthetic intermediate in the development of such therapeutic agents. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

CAS No.

773869-37-7

Molecular Formula

C5H5NO3S

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Nitrothiophen 3 Yl Methanol and Analogues

Direct Synthetic Routes to (5-nitrothiophen-3-yl)methanol

Direct synthetic routes to this compound are not extensively documented in the readily available scientific literature. The synthesis of this specific isomer generally relies on multi-step sequences involving the construction and functionalization of the thiophene (B33073) ring, as opposed to a single-step preparation from simple starting materials. The challenges in achieving regioselective functionalization of the thiophene ring often necessitate the use of precursor-based strategies.

Precursor-Based Synthesis and Functional Group Interconversions

A more common and versatile approach to the synthesis of this compound involves the preparation of suitable precursors, followed by functional group interconversions. This strategy allows for greater control over the substitution pattern on the thiophene ring.

A primary strategy for the synthesis of this compound is through the reduction of its corresponding aldehyde or carboxylic acid precursors, namely 5-nitrothiophene-3-carbaldehyde (B1360311) and 5-nitrothiophene-3-carboxylic acid.

The synthesis of 5-nitrothiophene-3-carboxylic acid has been reported, making it a viable precursor. The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Alternatively, borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF) can be employed, often offering milder reaction conditions.

Similarly, if 5-nitrothiophene-3-carbaldehyde were available, it could be readily reduced to the corresponding alcohol. This reduction is typically achieved with high yields using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol.

Table 1: Common Reducing Agents for Aldehyde and Carboxylic Acid Reduction

PrecursorReducing AgentTypical SolventProduct
5-nitrothiophene-3-carboxylic acidLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)This compound
5-nitrothiophene-3-carboxylic acidBorane-THF complex (BH₃·THF)Tetrahydrofuran (THF)This compound
5-nitrothiophene-3-carbaldehydeSodium borohydride (NaBH₄)Methanol/EthanolThis compound

The synthesis of the necessary precursors involves the strategic introduction of the nitro and hydroxymethyl (or its precursor) groups onto the thiophene ring. The nitration of thiophene derivatives is a common electrophilic aromatic substitution reaction. For instance, the nitration of 2-thiophenecarboxaldehyde yields a mixture of 4-nitro and 5-nitro isomers. chemicalbook.com A similar approach could be envisioned for a 3-substituted thiophene precursor.

The synthesis of 5-nitrothiophene-3-carboxylic acid, a key precursor, is documented in chemical literature. nih.govscbt.com This precursor can then be subjected to reduction to yield the target alcohol. The synthesis of the isomeric 5-nitrothiophene-2-carboxylic acid is also well-established and often serves as an important intermediate for various applications. nih.gov

Catalytic Approaches in this compound Synthesis

While specific catalytic routes for the de novo synthesis of this compound are not prominent, catalytic methods can be applied to key steps in its precursor-based synthesis. For example, the reduction of 5-nitrothiophene-3-carboxylic acid or its corresponding aldehyde can be achieved through catalytic hydrogenation. This method often employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.

Catalytic hydrogenation offers advantages over the use of stoichiometric metal hydride reagents, including milder reaction conditions, easier product purification, and the avoidance of large amounts of inorganic waste. However, care must be taken to control the reaction conditions to selectively reduce the carbonyl group without affecting the nitro group.

The broader field of methanol synthesis often involves catalysis, with significant research focused on the hydrogenation of CO and CO₂ over catalysts like Cu/ZnO/Al₂O₃. dtu.dkdtu.dk While not directly applicable to the synthesis of this specific substituted methanol, these studies highlight the importance of catalysis in C1 chemistry.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govkean.edu In the context of synthesizing this compound, several aspects can be considered to enhance the environmental benignity of the process.

The choice of solvents is a critical factor. Whenever possible, greener solvents with lower toxicity and environmental impact should be utilized. One-pot synthesis and multicomponent reactions are also key green chemistry strategies that can improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. nih.gov

In the reduction of precursor aldehydes and carboxylic acids, catalytic hydrogenation is generally considered a greener alternative to the use of stoichiometric hydride reagents, as it reduces waste and often involves less hazardous reagents. researchgate.net Furthermore, the development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, would represent a significant advancement. nih.gov The use of renewable feedstocks and energy-efficient reaction conditions are also overarching goals in the green synthesis of pharmaceuticals and other fine chemicals. kean.edu

Reactions Involving the Nitro Group

The nitro group is a potent electron-withdrawing substituent that deactivates the thiophene ring towards electrophilic substitution while activating it for nucleophilic attack. Its own transformation is also a key aspect of the chemistry of this compound.

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding amino derivatives. While specific literature detailing the reduction of this compound is not abundant, the transformation is readily achievable using a variety of standard reducing agents effective for nitroarenes.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metal reductants in acidic or neutral media. These methods are generally applicable to nitrothiophenes.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297). This approach is often clean and efficient, yielding the desired amine with water as the only byproduct.

Metal-Based Reductions: A variety of metals can be used to reduce nitroarenes. A common laboratory method involves the use of a metal like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. For instance, the Béchamp reduction uses iron filings and hydrochloric acid. Another effective system is stannous chloride (SnCl₂) in concentrated hydrochloric acid. These methods are robust and tolerate a range of other functional groups.

The expected product of the reduction of this compound is (5-aminothiophen-3-yl)methanol.

Table 1: Representative Reagents for the Reduction of Aromatic Nitro Groups

Reagent/SystemTypical ConditionsProduct
H₂, Pd/CEthanol, Room TemperatureAmine
Fe, HClEthanol/Water, RefluxAmine
SnCl₂·2H₂OEthanol, RefluxAmine
Na₂S₂O₄Water/Methanol, RefluxAmine

The strong electron-withdrawing capacity of the nitro group significantly activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). In many instances, the nitro group itself can act as a leaving group, particularly when the ring is further activated by other electron-withdrawing substituents.

Studies on related 2-substituted-5-nitrothiophenes have shown that nucleophiles such as amines (e.g., piperidine, pyrrolidine) can displace a leaving group at the 2-position. In some cases, particularly with substrates bearing multiple electron-withdrawing groups, the nitro group itself can be displaced by a nucleophile. For example, in 3-nitrothiophenes with electron-deficient groups at the C-2 and C-5 positions, the nitro group can be substituted by thiolates. This suggests that under suitable conditions, the nitro group of this compound could potentially be displaced by strong nucleophiles, although this reactivity would be less pronounced than in more activated systems.

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a primary alcohol, and as such, it undergoes the typical reactions of this functional group, including oxidation, esterification, etherification, and substitution. The proximity to the electron-withdrawing nitro-substituted thiophene ring can influence the reactivity of the adjacent methylene (B1212753) group.

The primary alcohol functionality of this compound can be oxidized to either the corresponding aldehyde, 5-nitrothiophene-3-carbaldehyde, or the carboxylic acid, 5-nitrothiophene-3-carboxylic acid nih.govmatrix-fine-chemicals.comscbt.com, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: To achieve the partial oxidation to the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. A commonly used reagent for this transformation is pyridinium chlorochromate (PCC) organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). Other mild oxidation systems like the Swern oxidation or Dess-Martin periodinane can also be employed.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from chromium trioxide, CrO₃, in aqueous sulfuric acid), or Jones reagent are effective for this purpose. The presence of the nitro group is generally compatible with these oxidative conditions. The existence of 5-nitrothiophene-3-carboxylic acid as a commercially available compound suggests that this transformation is a viable synthetic route nih.govmatrix-fine-chemicals.comscbt.com.

Table 2: Common Oxidizing Agents for Primary Alcohols

ReagentProductTypical Solvent
Pyridinium Chlorochromate (PCC)AldehydeDichloromethane
Potassium Permanganate (KMnO₄)Carboxylic AcidWater/Acetone
Chromic Acid (H₂CrO₄)Carboxylic AcidAcetone (Jones)

The hydroxyl group of this compound can readily undergo esterification and etherification reactions, which are common transformations for primary alcohols.

Esterification: The formation of esters from this compound can be achieved through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach researchgate.netrug.nlmdpi.comjocpr.com. The reaction is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing water as it is formed. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine.

Etherification: Ethers can be synthesized from this compound, for instance, through the Williamson ether synthesis masterorganicchemistry.comyoutube.comorganic-synthesis.comwikipedia.org. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. Given that the alcohol is primary, this reaction is generally efficient.

The hydroxyl group of a primary alcohol is a poor leaving group. To facilitate nucleophilic substitution at the methanol carbon, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, or more commonly, by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Conversion to Halides: The hydroxyl group can be replaced by a halogen (Cl, Br) using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The resulting 3-(halomethyl)-5-nitrothiophene would be a reactive intermediate.

Nucleophilic Substitution on the Halomethyl Derivative: The resulting 3-(chloromethyl)- or 3-(bromomethyl)-5-nitrothiophene would be susceptible to nucleophilic substitution. The electron-withdrawing nature of the nitro-substituted thiophene ring would activate the benzylic-like position, making it a good substrate for SN2 reactions with a variety of nucleophiles, such as cyanide, azide, alkoxides, and amines.

Formation of Hemiacetals and Acetals in Alcoholic Media

The hydroxymethyl group of this compound can react with aldehydes and ketones in alcoholic media to form hemiacetals and subsequently acetals. This reaction is a fundamental transformation in organic chemistry, involving the nucleophilic addition of an alcohol to a carbonyl group. In this context, this compound serves as the alcohol component.

The formation of hemiacetals and acetals is typically catalyzed by an acid. The process is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the acetal.

The mechanism for the acid-catalyzed formation of an acetal from this compound and a generic aldehyde (R-CHO) proceeds through the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: The oxygen atom of the hydroxymethyl group of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon.

Deprotonation to form a hemiacetal: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a hemiacetal.

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

Removal of water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation (an oxonium ion).

Nucleophilic attack by a second alcohol molecule: A second molecule of this compound attacks the carbocation.

Deprotonation to form the acetal: A base removes the proton from the newly added alcohol group, regenerating the acid catalyst and forming the final acetal product.

The following table summarizes the key stages in the formation of an acetal from this compound and an aldehyde.

StepDescriptionIntermediate/Product
1Protonation of AldehydeProtonated Aldehyde
2Nucleophilic attack by this compoundOxonium Ion
3DeprotonationHemiacetal
4Protonation of Hemiacetal's -OH groupProtonated Hemiacetal
5Loss of WaterOxonium Ion (Carbocation)
6Nucleophilic attack by a second molecule of this compoundProtonated Acetal
7DeprotonationAcetal

Reactivity of the Thiophene Ring System

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution. The reactivity of the ring and the regioselectivity of the substitution are significantly influenced by the substituents present. In the case of this compound, the ring is substituted with a strongly deactivating group (the nitro group) and a group with more complex effects (the hydroxymethyl group).

Directing Effects of Substituents:

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. As a result, it strongly deactivates the thiophene ring towards electrophilic attack. It is a meta-director in benzene (B151609) chemistry, but on a thiophene ring, it deactivates all positions, particularly the adjacent C4 position.

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered to be weakly deactivating due to the inductive effect of the oxygen atom. However, the oxygen's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the context of the 3-substituted thiophene, this would direct to the C2 and C4 positions.

The combined influence of the 5-nitro and 3-hydroxymethyl groups on this compound results in a significantly deactivated ring system for electrophilic aromatic substitution. The potent deactivating nature of the nitro group is the dominant factor.

Should a reaction with a strong electrophile occur, the regioselectivity will be determined by the interplay of the two substituents.

The C2 position is ortho to the directing -CH₂OH group.

The C4 position is ortho to the directing -CH₂OH group but is also adjacent (ortho) to the strongly deactivating -NO₂ group, making it a less favorable site for attack.

Therefore, any electrophilic substitution on this compound is expected to be challenging and would likely occur at the C2 position if the reaction can be forced to proceed.

The table below summarizes the directing effects of the substituents on the thiophene ring of this compound.

SubstituentPositionElectronic EffectRing ActivityDirecting Influence
-NO₂C5Strong Electron-Withdrawing (Resonance & Inductive)Strongly DeactivatingDeactivates all positions, especially C4
-CH₂OHC3Weakly Inductively Withdrawing, Potentially Resonance DonatingWeakly DeactivatingOrtho (C2, C4) directing

Nucleophilic Aromatic Substitution on the Thiophene Nucleus

Nucleophilic aromatic substitution (SNAr) is a key reaction for thiophene rings that are substituted with strong electron-withdrawing groups. The presence of the 5-nitro group in this compound makes the thiophene nucleus highly susceptible to nucleophilic attack.

The SNAr reaction on nitro-activated thiophenes typically follows a two-step addition-elimination mechanism:

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the thiophene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is crucial for its stability.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group from the carbon atom that was attacked.

In the case of this compound, the 5-nitro group strongly activates the C2 and C4 positions towards nucleophilic attack by withdrawing electron density from these positions. While this compound does not possess a conventional leaving group like a halogen at these positions, SNAr reactions involving the displacement of a hydride ion (H⁻) are known, although they are less common and often require strong nucleophiles and specific reaction conditions.

The hydroxymethyl group at the C3 position has a minor electronic influence compared to the nitro group. Its primary role would be steric, potentially hindering attack at the adjacent C2 and C4 positions to some extent.

The activating effect of the 5-nitro group on the different positions of the thiophene ring for nucleophilic attack is summarized in the table below.

Position on Thiophene RingInfluence of 5-Nitro GroupSusceptibility to Nucleophilic Attack
C2Activated (para-like position)High
C3Less ActivatedLow
C4Activated (ortho-like position)High

Cycloaddition Reactions Involving Thiophene Derivatives

The aromatic nature of the thiophene ring generally makes it a reluctant participant in cycloaddition reactions, such as the Diels-Alder reaction. The high resonance energy of thiophene means that harsh conditions, such as high temperatures or pressures, are often required to overcome the aromatic stabilization and induce it to act as a diene. researchgate.netnih.gov

The reactivity of thiophene derivatives in [4+2] cycloadditions is heavily influenced by the electronic nature of their substituents.

Electron-donating groups increase the electron density of the diene system, enhancing its reactivity in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles.

Electron-withdrawing groups , such as the nitro group in this compound, significantly decrease the electron density of the thiophene ring. This deactivation makes the compound an extremely poor diene for reactions with typical electron-poor dienophiles.

However, the electron-deficient nature of the ring in this compound could potentially allow it to participate in inverse-electron-demand Diels-Alder reactions . In such reactions, the electron-poor diene (the nitrothiophene derivative) reacts with an electron-rich dienophile.

An alternative strategy to enhance the cycloaddition reactivity of thiophenes is through the oxidation of the sulfur atom. researchtrends.net Oxidation to a thiophene S-oxide or a thiophene S,S-dioxide disrupts the aromaticity of the ring, making the resulting compound a much more reactive diene. researchtrends.netutexas.edu These oxidized species, particularly the electron-deficient thiophene S,S-dioxides, readily undergo cycloaddition reactions, often with subsequent extrusion of sulfur dioxide to form new aromatic rings. utexas.edu Therefore, a potential pathway for cycloaddition involving this compound would be its oxidation prior to reaction with a dienophile.

The following table provides a qualitative comparison of the reactivity of different thiophene derivatives in Diels-Alder reactions.

Thiophene Derivative TypeElectronic Nature of DieneReactivity in Normal-Demand Diels-AlderReactivity in Inverse-Demand Diels-Alder
Unsubstituted ThiopheneAromaticLowVery Low
Thiophene with Electron-Donating GroupsElectron-RichModerate to HighLow
This compoundElectron-PoorVery LowPotentially Moderate
Thiophene S,S-dioxideElectron-PoorLowHigh

Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

This section will be generated in a future response.

Photochemical and Electrochemical Reactivity Profiles

This section will be generated in a future response.

Chemical Reactivity and Transformation Chemistry of 5 Nitrothiophen 3 Yl Methanol

Electrochemical Polymerization of Thiophene-Derived Monomers

The electrochemical polymerization of thiophene (B33073) and its derivatives is a widely utilized method for synthesizing conductive polymer films directly onto an electrode surface. This technique offers precise control over the thickness and morphology of the resulting polymer film. The process is initiated by the oxidation of the thiophene monomer at the anode, generating a radical cation. This reactive intermediate then couples with another radical cation or a neutral monomer, leading to the formation of dimers, oligomers, and ultimately, a polymer chain that deposits onto the electrode surface.

The polymerization mechanism is significantly influenced by the nature and position of substituents on the thiophene ring. These functional groups can alter the electronic properties of the monomer, thereby affecting its oxidation potential and the characteristics of the resulting polymer. Electron-donating groups, such as alkyl chains, generally lower the oxidation potential, making the monomer easier to polymerize. Conversely, electron-withdrawing groups increase the oxidation potential, rendering the polymerization process more challenging.

Research on the electrochemical polymerization of 3-thiophenemethanol has shown that it can be electropolymerized to form a conductive polymer. The oxidation potential for 3-thiophenemethanol has been reported to be approximately 1.5 V versus a saturated calomel electrode (SCE). This is lower than the oxidation potential of unsubstituted thiophene (2.0 V vs. SCE), indicating that the methanol (B129727) group, to some extent, facilitates the oxidation process compared to the parent thiophene.

On the other hand, the presence of a nitro group, a potent electron-withdrawing substituent, is known to significantly increase the oxidation potential of aromatic monomers. This effect is due to the destabilization of the radical cation intermediate, which is a key step in the polymerization process. Therefore, the electropolymerization of nitro-substituted thiophenes is generally more difficult to achieve and requires higher applied potentials.

For (5-nitrothiophen-3-yl)methanol, the strong electron-withdrawing effect of the nitro group at the 5-position is expected to dominate over the weaker electron-donating influence of the 3-methanol group. Consequently, the oxidation potential of this compound is anticipated to be considerably higher than that of both unsubstituted thiophene and 3-thiophenemethanol. This high oxidation potential may pose challenges for its direct electrochemical polymerization. The resulting polymer, if formed, would likely exhibit different electronic and physical properties compared to polythiophenes derived from monomers with electron-donating or less strongly withdrawing substituents.

Table 1: Comparison of Monomer Oxidation Potentials

MonomerSubstituent(s)Nature of Substituent(s)Reported Oxidation Potential (V vs. SCE)
ThiopheneNone-2.0
3-Methylthiophene-CH₃Electron-Donating1.8
3-Thiophenemethanol-CH₂OHWeakly Electron-Donating1.5
This compound-CH₂OH, -NO₂Weakly Donating, Strongly Withdrawing> 2.0 (Projected)

Derivatization Strategies and Functionalization of 5 Nitrothiophen 3 Yl Methanol

Preparation of Chemically Modified (5-nitrothiophen-3-yl)methanol Analogues

The generation of analogues of this compound can be approached by modifying the hydroxymethyl side chain or by substitution on the thiophene (B33073) ring. These modifications are instrumental in exploring structure-activity relationships (SAR) and optimizing the compound's properties.

The hydroxyl group of the methanol (B129727) substituent is a prime site for functionalization. Standard organic transformations can be employed to convert the alcohol into a variety of other functional groups, thereby altering polarity, steric bulk, and hydrogen bonding capacity.

One common derivatization is esterification , where this compound is reacted with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under appropriate catalytic conditions to form an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this transformation masterorganicchemistry.comyoutube.com. This approach allows for the introduction of a wide array of R-groups from different carboxylic acids, leading to a diverse library of ester analogues. These derivatives can exhibit modified solubility and pharmacokinetic profiles. For instance, the esterification of secondary metabolites is a known strategy to enhance their biological activity and diversity medcraveonline.commedcraveonline.com.

Etherification presents another route to modify the hydroxymethyl group. In a Williamson-type ether synthesis, the alcohol can be deprotonated with a base to form an alkoxide, which is then reacted with an alkyl halide to yield an ether. This introduces an alkoxy side chain, which can influence the molecule's lipophilicity and metabolic stability.

Beyond the side chain, the thiophene ring itself, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) . The nitro group can be displaced by various nucleophiles, a reaction that has been documented for other 3-nitrothiophene derivatives mdpi.combeilstein-archives.org. This allows for the introduction of a range of substituents at the 5-position, fundamentally altering the electronic and steric nature of the heterocyclic core. For example, reaction with thiolates could introduce new sulfur-containing moieties mdpi.com.

The following table summarizes potential derivatization reactions of this compound:

Reaction TypeReagents and ConditionsPotential Product
EsterificationR-COOH, Acid Catalyst (e.g., H₂SO₄)(5-nitrothiophen-3-yl)methyl ester
Etherification1. Base (e.g., NaH) 2. R-X (Alkyl Halide)3-(alkoxymethyl)-5-nitrothiophene
OxidationMild Oxidizing Agent (e.g., PCC)5-nitrothiophene-3-carbaldehyde (B1360311)
HalogenationThionyl Chloride (SOCl₂) or PBr₃3-(halomethyl)-5-nitrothiophene
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-SNa)5-substituted-3-(hydroxymethyl)thiophene

These strategies provide a robust toolbox for generating a library of this compound analogues for further investigation.

Design and Synthesis of Conjugates and Chemical Probes

The functional groups on this compound, particularly the hydroxymethyl moiety, serve as valuable handles for the attachment of other molecules to create conjugates and chemical probes. These larger constructs can be designed to target specific biological sites or to facilitate the study of molecular interactions.

The hydroxymethyl group can be readily converted into a more reactive electrophile, such as a tosylate or a mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate can then be subjected to nucleophilic substitution by a wide range of molecules, including fluorescent dyes, biotin, or other bioactive compounds.

For example, a fluorescent probe could be synthesized by linking a fluorophore (e.g., a coumarin or fluorescein derivative) to the (5-nitrothiophen-3-yl)methyl scaffold. This would involve converting the alcohol to a good leaving group and then reacting it with a nucleophilic site on the fluorophore. Such probes are invaluable for cellular imaging and for tracking the distribution of the parent molecule within biological systems.

Similarly, the synthesis of conjugates with other pharmacologically active agents could lead to hybrid molecules with dual or enhanced activity. The hydroxymethyl group provides a convenient attachment point for a linker, which can be used to connect this compound to another drug molecule. The nature of the linker can be varied to control the spacing and flexibility between the two conjugated entities.

The design of these conjugates and probes would follow established principles of medicinal chemistry, considering factors such as linker stability, solubility, and the preservation of the desired biological activity of both components.

Heterocyclic Ring Annulation and Fusion derived from this compound

The thiophene ring of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. Ring annulation strategies often involve the introduction of a second functional group onto the thiophene core, which can then participate in a cyclization reaction with a suitable reaction partner.

A plausible strategy for ring fusion would involve the functionalization of the C4 position of the thiophene ring. For instance, if a suitable amino or carboxyl group could be introduced at the 4-position, this would create a 3,4-disubstituted thiophene precursor ripe for cyclization.

Drawing parallels from the synthesis of related fused systems, one could envision the conversion of this compound into a derivative suitable for building a fused pyridine ring, leading to a thieno[3,2-c]pyridine scaffold. Thieno[3,2-c]pyridines are a class of compounds with documented biological activities google.comnih.govcymitquimica.com. The synthesis of such a system might involve the initial conversion of the hydroxymethyl group to an aldehyde or a nitrile, followed by a series of reactions to build the second ring.

Another possibility is the synthesis of thieno[3,4-d]pyridazines , which would require the introduction of functional groups at both the 3- and 4-positions of the thiophene ring. While direct functionalization of the 4-position of this compound may be challenging, multi-step synthetic sequences starting from more elaborately substituted thiophenes could provide access to the necessary precursors. The synthesis of related pyrido[3,4-c]pyridazines often involves the cyclization of appropriately substituted pyridine precursors mdpi.com, a strategy that could be conceptually adapted to the thiophene series.

The following table outlines hypothetical annulation strategies based on derivatives of this compound:

Fused HeterocyclePotential PrecursorConceptual Annulation Strategy
Thieno[3,2-c]pyridine4-Amino-5-nitrothiophene-3-carbaldehydeCondensation with a 1,3-dicarbonyl compound followed by cyclization.
Thieno[3,4-d]pyridazine3,4-Dicarbonyl-5-nitrothiophene derivativeCondensation with hydrazine.
Thieno[3,2-b]thiophene3-Thiol-5-nitrothiophene-2-carboxylate derivativeIntramolecular cyclization. mdpi.com

These ring fusion approaches would significantly expand the chemical space accessible from the this compound core, leading to novel polycyclic systems with potentially unique biological properties.

Advanced Spectroscopic and Analytical Characterization of 5 Nitrothiophen 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides foundational information about the molecular skeleton of (5-nitrothiophen-3-yl)methanol. In the ¹H NMR spectrum, the chemical shifts of the thiophene (B33073) ring protons are influenced by the electron-withdrawing nitro group and the hydroxymethyl substituent. The protons on the thiophene ring are expected to appear as distinct signals, with their coupling constants providing information about their relative positions. The methylene (B1212753) protons of the hydroxymethyl group and the hydroxyl proton will also exhibit characteristic resonances.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the thiophene ring, the hydroxymethyl group, and the carbon bearing the nitro group will each have a unique resonance, reflecting their electronic environment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity. A COSY spectrum would reveal the coupling between adjacent protons on the thiophene ring and between the methylene and hydroxyl protons of the substituent. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule. Further insight can be gained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons that are two or three bonds away, helping to piece together the complete molecular structure and confirm the substitution pattern on the thiophene ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values and may differ from experimental results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2/H47.5 - 8.5-
H4/H27.5 - 8.5-
CH₂4.5 - 5.060 - 65
OHVariable-
C2-120 - 130
C3-140 - 150
C4-125 - 135
C5-150 - 160

Solid-State NMR Applications

While solution-state NMR is the most common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about the molecular packing and intermolecular interactions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing clues about its structure through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses. The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da). The thiophene ring can also undergo characteristic fragmentation. The hydroxymethyl group may be lost as CH₂OH (31 Da). Analysis of these fragment ions helps to confirm the presence of the different functional groups and their arrangement in the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺160.0063
[M+Na]⁺181.9882
[M-H]⁻157.9917
[M]⁺158.9985

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.

The IR and Raman spectra of this compound would exhibit characteristic bands for the nitro group (NO₂), the hydroxyl group (O-H), the carbon-hydrogen (C-H) bonds of the thiophene ring and the methylene group, and the vibrations of the thiophene ring itself.

NO₂ group: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

O-H group: A broad absorption band due to O-H stretching is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum.

C-H bonds: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methylene C-H stretches will be observed in the 2850-2960 cm⁻¹ region.

Thiophene ring: Characteristic ring stretching vibrations will be present in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric stretching of the nitro group often gives a strong Raman signal. By comparing the experimental vibrational frequencies with those calculated using computational methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 2960
NO₂Asymmetric Stretch1500 - 1560
NO₂Symmetric Stretch1300 - 1370
C=C (thiophene)Stretching1400 - 1600
C-OStretching1000 - 1260

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Reaction Monitoring

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* transitions within the nitrothiophene system. The presence of the nitro group, a strong electron-withdrawing group, conjugated with the thiophene ring will significantly influence the position of the absorption maximum. UV-Vis spectroscopy is also a powerful tool for reaction monitoring. For instance, any reaction that modifies the conjugated system of this compound will result in a shift in the λmax, which can be used to follow the progress of the reaction over time.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the thiophene ring, the conformation of the hydroxymethyl group relative to the ring, and the details of the intermolecular hydrogen bonding involving the hydroxyl group and potentially the nitro group. This information is crucial for understanding the packing of the molecules in the crystal lattice and for correlating the solid-state structure with the compound's physical properties.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

The rigorous assessment of purity and the analysis of complex mixtures containing this compound and its derivatives are critically dependent on advanced chromatographic and separation techniques. These methods are indispensable for quantifying the target analyte, identifying and measuring impurities from synthesis or degradation, and resolving components in complex matrices. The primary techniques employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the most robust and widely utilized technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for purity determination and quantitative analysis.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for analyzing moderately polar compounds. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically alkyl-silane bonded silica (B1680970), such as C18) and a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is effective. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to resolve compounds with a wide range of polarities. Detection is typically achieved using a UV-Vis detector, as the nitro-aromatic system of the molecule provides strong chromophores.

Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase (e.g., silica or alumina) is used with a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol). While less common for this class of compounds, NP-HPLC can offer alternative selectivity, which is particularly useful for separating structural isomers that may be difficult to resolve by reversed-phase methods.

Chiral HPLC: For derivatives of this compound that are chiral, enantiomeric separation is crucial, especially in pharmaceutical contexts. phenomenex.com This is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation. phenomenex.comcsfarmacie.cz Polysaccharide-based CSPs are commonly employed for this purpose, often under normal-phase or polar-organic mobile phase conditions. researchgate.net The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve optimal resolution. researchgate.netmdpi.com

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis at 280 nm and 320 nm
Injection Volume 10 µL
Expected Elution Impurities (e.g., more polar starting materials) elute first, followed by this compound, and then less polar by-products.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net For this compound, its applicability can be limited by the polarity of the hydroxyl group and the potential for thermal degradation at high temperatures.

Direct Analysis: Direct injection onto a GC column is possible, but the free hydroxyl group can lead to peak tailing and poor reproducibility due to interactions with active sites in the injection port or on the column. researchgate.net A polar capillary column is typically required for such an analysis.

Derivatization: To overcome the issues of polarity and thermal instability, derivatization is often employed. The hydroxyl group of this compound can be converted into a less polar, more volatile ether or ester, such as a trimethylsilyl (B98337) (TMS) ether. This process improves chromatographic peak shape, enhances thermal stability, and allows for analysis on standard non-polar or mid-polarity columns.

Detection: Several detectors are suitable for analyzing nitrothiophene compounds. A Flame Ionization Detector (FID) provides a general response for organic compounds. chromforum.org For higher selectivity and sensitivity towards the nitro group, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is highly effective. epa.gov For definitive identification of impurities, coupling the GC with a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for structural elucidation. nih.gov

Table 2: Representative GC Conditions for this compound Analysis

ParameterCondition (Direct Injection)Condition (Post-Derivatization with BSTFA)
Column DB-WAX or similar polar capillary column (30 m x 0.25 mm, 0.25 µm film)DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/minHelium or Hydrogen at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C260 °C
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 240 °C (hold 5 min)80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 10 min)
Detector NPD or GC-MSFID or GC-MS
Detector Temp. 300 °C (NPD)300 °C (FID)
Analyte Form This compound(5-nitrothiophen-3-yl)methyl trimethylsilyl ether

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. nih.gov It is exceptionally useful for monitoring the progress of chemical reactions, screening for optimal solvent systems for column chromatography, and performing rapid purity checks. wikipedia.orgchemistryhall.com

Methodology: The separation is performed on a plate coated with a thin layer of an adsorbent, typically silica gel. wikipedia.org A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent mixture (mobile phase). wikipedia.org The mobile phase ascends the plate via capillary action, and components separate based on their differential affinity for the stationary phase and solubility in the mobile phase. wikipedia.org For this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) is typically used.

Visualization: Since this compound contains a UV-active chromophore, the separated spots can be easily visualized under a UV lamp (typically at 254 nm). nih.gov Staining with agents like potassium permanganate (B83412) can also be used for visualization if the compounds are susceptible to oxidation. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the components.

Table 3: Example TLC Systems for Analyzing a Reaction Mixture

SystemStationary PhaseMobile Phase (v/v)CompoundExpected Rf Value
A Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (3:1)5-nitrothiophene-3-carbaldehyde (B1360311) (Starting Material)~0.65
This compound (Product)~0.30
B Silica Gel 60 F₂₅₄Dichloromethane:Methanol (98:2)5-nitrothiophene-3-carbaldehyde (Starting Material)~0.80
This compound (Product)~0.45

Theoretical and Computational Investigations of 5 Nitrothiophen 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure (HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For (5-nitrothiophen-3-yl)methanol, this would involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. For this compound, the presence of the electron-withdrawing nitro group on the thiophene (B33073) ring is expected to influence these energy levels significantly.

Table 1: Hypothetical HOMO-LUMO Data for this compound

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Ionization Potential-
Electron Affinity-
Electronegativity-
Chemical Hardness-
Chemical Softness-
(Note: This table is for illustrative purposes. No experimental or calculated data for this compound was found in the searched literature.)

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a preferred method for predicting the optimized molecular geometry of compounds like this compound. DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

These calculations would provide a three-dimensional representation of the molecule, offering insights into its steric and electronic properties. The accuracy of DFT predictions is highly dependent on the choice of the functional and the basis set. For a molecule containing sulfur and nitrogen, basis sets that include polarization and diffuse functions are generally required for accurate results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape. The molecule has rotational freedom around the bond connecting the hydroxymethyl group to the thiophene ring, leading to various possible conformations. MD simulations can help identify the most stable conformers and the energy barriers between them.

Furthermore, these simulations can provide valuable information about intermolecular interactions in a condensed phase, such as in a solvent or a crystal lattice. By simulating a system containing multiple molecules of this compound, one can study how they interact with each other through forces like hydrogen bonding (involving the hydroxyl group) and van der Waals forces.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to elucidate potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, the oxidation of the methanol (B129727) group to an aldehyde or a carboxylic acid, or reactions involving the nitro group, could be investigated. These calculations would provide theoretical insights into the feasibility and kinetics of various chemical transformations of this compound, guiding experimental studies.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties of this compound. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the compound.

Predicted spectroscopic data would include:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. This allows for the assignment of experimental peaks to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the analysis of NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectra: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, which helps in understanding the UV-Vis absorption spectrum of the molecule.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the nitro and hydroxyl groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen, suggesting sites for nucleophilic attack. The MEP map provides a qualitative understanding of the charge distribution and reactivity of the molecule.

Strategic Applications of 5 Nitrothiophen 3 Yl Methanol and Its Derivatives in Chemical Science

Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

(5-nitrothiophen-3-yl)methanol holds potential as a versatile synthetic intermediate for the construction of more complex molecules. The thiophene (B33073) ring is a common scaffold in medicinal chemistry, and the functional groups of this compound—the hydroxymethyl (-CH₂OH) and the nitro (-NO₂) groups—offer multiple avenues for chemical modification.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for a variety of coupling reactions, such as Wittig reactions, reductive aminations, and amide bond formations. It can also be converted into a leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions.

The nitro group is a strong electron-withdrawing group, which activates the thiophene ring for nucleophilic aromatic substitution. More significantly, the nitro group can be reduced to an amino group (-NH₂). This transformation is critical as it introduces a key nucleophilic site, opening up possibilities for the synthesis of a wide array of derivatives, including amides, sulfonamides, and heterocyclic systems. The resulting aminothiophene derivatives are precursors to various biologically active compounds.

The strategic placement of these functional groups on the thiophene core allows for regioselective modifications, making this compound a potentially valuable building block for creating diverse molecular architectures for applications in drug discovery and materials science.

Integration into Advanced Materials and Polymer Systems

While specific research on the integration of this compound into advanced materials is limited, the broader class of thiophene-based molecules is a cornerstone of materials science, particularly in the development of organic electronics.

Conductive Polymers

Polythiophenes are a well-established class of conductive polymers. The properties of these polymers can be tuned by introducing substituents on the thiophene ring. Theoretically, this compound could be used as a monomer or a precursor to a monomer for polymerization. The hydroxymethyl group could be modified to a polymerizable group. The presence of the nitro group, a strong electron-withdrawing substituent, would significantly influence the electronic properties of the resulting polymer, such as its conductivity and bandgap. However, the synthesis and characterization of polymers derived from this specific monomer have not been reported in detail.

Optoelectronic Materials

Thiophene-containing organic materials are widely used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties imparted by the thiophene ring, combined with the potential for functionalization, make them ideal candidates for these applications. Derivatives of this compound could be designed to have specific absorption and emission characteristics. The electron-withdrawing nature of the nitro group could be exploited to create materials with tailored energy levels for efficient charge transport and light emission. Further research would be needed to synthesize and evaluate the photophysical properties of such materials.

Exploration as Ligands in Coordination Chemistry and Organometallic Compounds

The use of this compound as a ligand in coordination chemistry and for the formation of organometallic compounds is a plausible but underexplored area. The molecule possesses several potential coordination sites. The sulfur atom in the thiophene ring has lone pairs of electrons and can coordinate to metal centers. The oxygen atom of the hydroxymethyl group and the oxygen atoms of the nitro group also offer potential binding sites.

Derivatives of this compound could be designed to act as bidentate or polydentate ligands, which can form stable complexes with a variety of transition metals. These complexes could have interesting catalytic, magnetic, or optical properties. For example, organometallic compounds featuring this ligand could potentially be used as catalysts in organic synthesis. However, a comprehensive investigation into the synthesis, structure, and reactivity of metal complexes involving this compound is currently lacking in the scientific literature.

Development of Chemical Probes for Investigating Biological Systems

Nitroaromatic compounds, including nitrothiophenes, are of significant interest in the development of chemical probes and therapeutic agents due to their unique bioreductive activation mechanism.

Enzyme Interaction Studies

The nitro group of this compound can be reduced by nitroreductase enzymes, which are found in various organisms, including bacteria and some cancer cells that experience hypoxic (low oxygen) conditions. This bioreductive process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can then interact with and modify biological macromolecules like proteins and DNA.

This property makes nitrothiophene derivatives potential candidates for several applications:

Hypoxia-selective probes: In cancer research, compounds that are activated under hypoxic conditions are valuable. A probe based on this compound could be designed to become fluorescent or otherwise detectable only after reduction by nitroreductases in the hypoxic tumor microenvironment.

Enzyme substrates: Derivatives of this compound could serve as substrates to study the activity and substrate specificity of various nitroreductase enzymes. This is important for understanding the metabolic pathways of nitroaromatic drugs and for developing new diagnostic assays.

Antimicrobial agents: The bioreductive activation of nitrothiophenes is a known mechanism for their antimicrobial activity. The reactive species generated upon reduction can cause cellular damage in pathogenic microorganisms. While the activity of this specific isomer is not well-documented, the general principle suggests its potential in this area.

The table below summarizes the potential applications and the key functional groups involved.

Application AreaKey Functional Group(s)Potential Transformation/Role
Synthetic Intermediate -CH₂OH, -NO₂Oxidation, conversion to leaving group, reduction to -NH₂
Conductive Polymers Thiophene ring, -NO₂Monomer for polymerization, tuning of electronic properties
Optoelectronic Materials Thiophene ring, -NO₂Core of light-emitting or charge-transporting materials
Coordination Chemistry S (thiophene), O (-CH₂OH), O (-NO₂)Ligand for metal complex formation
Chemical Probes -NO₂Bioreductive activation by nitroreductases

Further empirical research is necessary to validate and expand upon these strategic applications of this compound and its derivatives in chemical science.

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

While specific, in-depth structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, a broader analysis of related nitrothiophene derivatives provides significant insights into the key structural motifs governing their biological activity. The principles derived from these related compounds allow for informed hypotheses regarding the SAR of this compound and guide the design of future derivatives with potentially enhanced or modulated biological functions.

The biological activity of nitrothiophene compounds is profoundly influenced by the nature, number, and position of substituents on the thiophene ring. The nitro group itself is a critical pharmacophore, but its efficacy is modulated by other functional groups.

Key determinants in the SAR of nitrothiophenes include:

The Position and Number of Nitro Groups: The location of the nitro group on the thiophene ring is a crucial factor in determining the biological activity of these compounds. The electron-withdrawing nature of the nitro group contributes to the electrophilicity of the thiophene ring, which is often essential for interaction with biological targets. The presence of multiple nitro groups can further enhance this effect. For instance, studies on various nitrothiophenes have revealed that dinitro-substituted compounds, such as 2-chloro-3,5-dinitrothiophene, exhibit potent antimicrobial activity. nih.govnih.gov This suggests that increasing the electron deficiency of the aromatic system can lead to greater biological efficacy.

The Nature of Other Substituents: The type of functional groups appended to the thiophene ring, in addition to the nitro group, plays a pivotal role in defining the compound's biological profile. Halogens, for example, have been shown to significantly impact activity. The presence of a halogen, such as in 2-bromo-3,5-dinitrothiophene, is associated with high antimicrobial potency. nih.gov This is often attributed to the halogen acting as a good leaving group, facilitating nucleophilic attack by biological macromolecules, a proposed mechanism of action for some nitrothiophenes. nih.govresearchgate.net

The Methanol (B129727) Group and its Derivatives: The hydroxymethyl group in this compound offers a valuable handle for chemical modification to explore SAR. Esterification or etherification of this alcohol can modulate the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with intracellular targets. Converting the alcohol to other functional groups, such as aldehydes or carboxylic acids, as seen in derivatives like 5-nitrothiophene-2-carbaldehyde, can also lead to distinct biological activities. nih.govresearchgate.net

The following interactive table summarizes the observed biological activities of several nitrothiophene derivatives, illustrating the impact of different substitution patterns.

Compound NameSubstituentsObserved Biological Activity
2-Nitrothiophene2-NO2Minimal antimicrobial activity. nih.gov
2,4-Dinitrothiophene2,4-(NO2)2Active, thought to act via Meisenheimer complex formation. nih.govresearchgate.net
2-Chloro-3,5-dinitrothiophene2-Cl, 3,5-(NO2)2High activity against E. coli, M. luteus, and A. niger. nih.gov
2-Bromo-3,5-dinitrothiophene2-Br, 3,5-(NO2)2High activity against E. coli, M. luteus, and A. niger. nih.gov
5-Nitrothiophene-2-carbaldehyde2-CHO, 5-NO2Active, with a proposed mechanism involving Meisenheimer complexes. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 5 Nitrothiophen 3 Yl Methanol Chemistry

Development of Novel and Efficient Synthetic Routes

While the synthesis of substituted thiophenes is well-established, the development of novel, efficient, and sustainable routes to (5-nitrothiophen-3-yl)methanol remains a key area for future research. Current multistep syntheses can be resource-intensive and generate significant waste. Future efforts are anticipated to focus on several key areas to streamline its production.

Furthermore, the development of regioselective synthetic methods is crucial. The synthesis of 3-substituted thiophenes can be challenging due to the preferential reactivity of the 2- and 5-positions. Research into novel catalysts and directing groups that favor functionalization at the 3- and 4-positions will be instrumental in improving the accessibility of this compound and its isomers.

The principles of green chemistry are also expected to heavily influence future synthetic strategies. ijarsct.co.innih.govresearchgate.netchemijournal.comnih.gov This includes the use of greener solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. ijarsct.co.innih.govresearchgate.netchemijournal.comnih.gov For instance, enzymatic or biocatalytic methods could offer highly selective and environmentally benign alternatives to traditional chemical transformations.

Table 1: Comparison of Potential Synthetic Paradigms

Synthetic ApproachPotential AdvantagesKey Research Challenges
C-H Activation Fewer synthetic steps, increased atom economy.Regioselectivity, catalyst development.
Flow Chemistry Enhanced safety, scalability, precise reaction control.Reactor design, optimization of flow parameters.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate scope.
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Scalability, solvent choice.

Expansion of Reaction Scope and Discovery of New Transformations

The bifunctional nature of this compound, possessing both a nitro group and a primary alcohol, opens up a vast array of possibilities for novel chemical transformations. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene (B33073) ring, making it susceptible to nucleophilic aromatic substitution. mdpi-res.com Conversely, the hydroxymethyl group can be a handle for a variety of functional group interconversions.

Future research will likely focus on exploring the reactivity of both the nitro and hydroxymethyl groups in concert. For example, intramolecular reactions could be designed to construct novel heterocyclic systems fused to the thiophene core. The reduction of the nitro group to an amine would provide access to a new class of amino-thiophenemethanol derivatives, which could serve as valuable building blocks for pharmaceuticals and materials. The selective oxidation of the alcohol to an aldehyde or carboxylic acid would also expand the synthetic utility of this scaffold.

Moreover, the thiophene ring itself can participate in a range of reactions. While the nitro group deactivates the ring towards electrophilic substitution, it activates it for other transformations. The potential for metal-catalyzed cross-coupling reactions at the C-H bonds of the thiophene ring, although challenging, could lead to the synthesis of complex polyfunctionalized thiophenes.

Table 2: Potential Transformations of this compound

Functional GroupReaction TypePotential Products
Nitro Group Reduction(5-aminothiophen-3-yl)methanol
Nucleophilic Aromatic Substitution5-substituted-3-(hydroxymethyl)thiophenes
Hydroxymethyl Group Oxidation5-nitrothiophene-3-carbaldehyde (B1360311), 5-nitrothiophene-3-carboxylic acid
Esterification/EtherificationEster and ether derivatives
Thiophene Ring Cross-Coupling ReactionsArylated or alkylated thiophene derivatives
Ring-Opening ReactionsFunctionalized butadienes

Rational Design of Derivatives with Tunable Chemical Properties for Specific Applications

The systematic modification of the this compound scaffold through rational design is a promising avenue for creating derivatives with tailored chemical and physical properties. By understanding the structure-property relationships, new molecules can be engineered for specific applications in fields such as medicinal chemistry and materials science. acs.orgnih.gov

In the context of medicinal chemistry, the thiophene nucleus is a well-known privileged scaffold. nih.gov The introduction of various substituents onto the thiophene ring or modification of the hydroxymethyl group could lead to the discovery of new therapeutic agents. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the design of derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.gov

For materials science applications, the electronic properties of the thiophene ring can be modulated by the introduction of different functional groups. The electron-withdrawing nitro group, in conjunction with the potential for extended conjugation through derivatization, makes these compounds interesting candidates for organic electronic materials. mdpi.comresearchgate.net The rational design of oligomers and polymers incorporating the this compound unit could lead to new materials with tailored optical and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Applications in Advanced Chemical Technologies

The unique electronic and chemical properties of this compound and its derivatives suggest their potential for use in a variety of advanced chemical technologies. The nitrothiophene moiety is known to have interesting redox properties, which could be exploited in the development of new catalysts or redox-active materials.

In the field of sensor technology, the chromophoric nature of the nitroaromatic system could be utilized for the development of colorimetric or fluorescent sensors for the detection of specific analytes. The interaction of the thiophene sulfur atom or the nitro group with metal ions could form the basis for new chemosensors.

Furthermore, the ability to polymerize thiophene derivatives opens up the possibility of creating novel functional polymers. wikipedia.org Polymers incorporating the this compound unit could exhibit interesting properties such as conductivity, photoresponsiveness, or chemical resistance, making them suitable for applications in coatings, membranes, or as components in electronic devices.

Contribution to Sustainable Chemistry Principles

Future research on this compound is expected to be strongly guided by the principles of sustainable chemistry. ijarsct.co.innih.govresearchgate.netchemijournal.comnih.gov This includes not only the development of greener synthetic routes, as discussed in section 8.1, but also the design of products and processes that minimize environmental impact throughout their lifecycle.

A key aspect of this will be the exploration of renewable feedstocks for the synthesis of the thiophene core. The development of methods to derive the necessary starting materials from biomass would significantly improve the sustainability of this compound production.

Additionally, the design of derivatives with enhanced biodegradability or recyclability will be an important consideration. For applications in areas such as organic electronics, the development of materials that can be easily reprocessed or that degrade into benign products at the end of their useful life is a major goal of sustainable chemistry. By integrating these principles into the research and development of this compound chemistry, the scientific community can ensure that the benefits of these new technologies are realized in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-nitrothiophen-3-yl)methanol, and how is its structural identity confirmed?

  • Synthesis : Common methods involve nitration of thiophene derivatives followed by reduction. For example, nitration of 3-hydroxymethylthiophene precursors using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
  • Characterization : Confirmatory techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydroxyl group presence.
  • FT-IR for nitro (–NO₂) and hydroxyl (–OH) stretching vibrations (1520 cm⁻¹ for NO₂; 3300–3500 cm⁻¹ for OH).
  • X-ray crystallography (using SHELX or ORTEP-III software) to resolve 3D molecular geometry .

Q. What analytical techniques are essential for assessing the purity of this compound?

  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Mass spectrometry (ESI-MS or GC-MS) to confirm molecular ion peaks (C₅H₅NO₃S, [M+H]⁺ = 160.03 g/mol).
  • Elemental analysis (C, H, N, S) to validate stoichiometric composition .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and reduce byproducts in this compound production?

  • Key factors :

  • Temperature control : Nitration at low temperatures (0–5°C) minimizes oxidative decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nitro group regioselectivity.
  • Catalyst use : Lewis acids (e.g., FeCl₃) may accelerate nitration kinetics .
    • Process monitoring : In-situ FT-IR or Raman spectroscopy tracks reaction progress and intermediate formation .

Q. What mechanistic insights explain the biological activity of this compound, particularly its nitro group’s role?

  • The nitro group (–NO₂) acts as an electron-withdrawing moiety, enhancing electrophilic reactivity. In antimicrobial studies, nitro compounds often undergo enzymatic reduction to generate reactive nitrogen species (RNS), disrupting microbial redox balance .
  • Experimental validation :

  • Electrochemical assays (cyclic voltammetry) to measure reduction potentials.
  • ROS/RNS detection (e.g., fluorescence probes in bacterial cultures) .

Q. How should researchers address contradictions between spectroscopic data and computational models for this compound?

  • Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or conformational flexibility.
  • Resolution strategies :

  • DFT calculations (B3LYP/6-31G* level) to simulate solvent-influenced spectra.
  • Variable-temperature NMR to probe dynamic conformers .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

  • Software :

  • Gaussian 16 for DFT studies (HOMO-LUMO gaps, electrostatic potential maps).
  • AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes in pathogenic bacteria).
    • Validation : Cross-reference computed data with experimental UV-Vis spectra .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?

  • Functional group modifications :

  • Replace –NO₂ with –CF₃ to assess electron-withdrawing effects.
  • Introduce halogens (e.g., –Cl) at the thiophene 2-position to modulate lipophilicity.
    • Assays :
  • MIC tests against Gram-positive/-negative bacteria.
  • QSAR modeling (e.g., CoMFA) to correlate substituents with activity .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Photostability : Expose to UV light (320–400 nm) and track nitro group reduction by HPLC .

Methodological Resources

  • Crystallography : SHELXL for refinement ; ORTEP-III for thermal ellipsoid plots .
  • Spectroscopy : PubChem data for reference spectra .
  • Synthetic Protocols : Multi-step methodologies from heterocyclic chemistry literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.